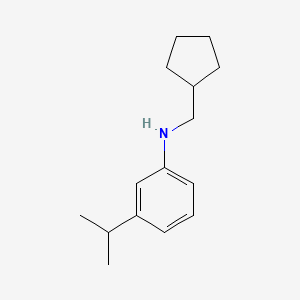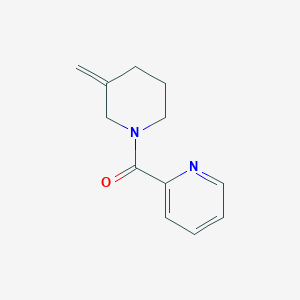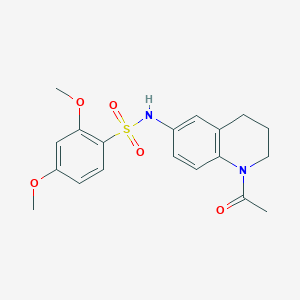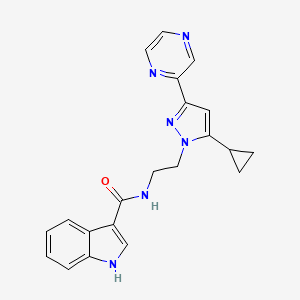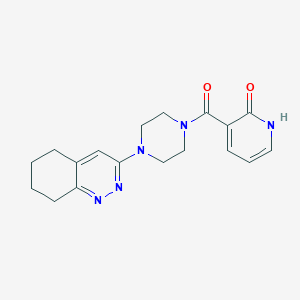
(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Applications in Materials Science and Chemistry
Nonlinear Optical Properties : A study reported the nonlinear optical properties of dibenzylideneacetone derivatives, such as (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, highlighting their potential in materials science for applications like optical limiting materials due to two-photon absorption phenomenon (Santos et al., 2019).
Photochemical Studies : Another research focused on the photochemical dimerization of a fluorinated dibenzylideneacetone in chloroform solution, providing insights into the photochemical reactions of similar compounds (Schwarzer & Weber, 2014).
Applications in Pharmacology and Biomedical Research
Antitumor Activities : A study explored the cytotoxicity and antitumor potential of symmetric bischalcones, including compounds structurally similar to (1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one, against various cancer cell lines (Ferreira et al., 2019).
Chemosensors for Cyanide Anions : Research into the development of chalcone derivatives as chemosensors for cyanide anions showcased the potential of similar compounds in detecting toxic substances (Gupta et al., 2021).
Synthesis and Characterization for Biological Applications : Studies also involve the synthesis and characterization of these compounds for potential biological applications. For example, the synthesis of nanoparticles and rods of 1,5-Bis(2-Halophenyl)Penta-1,4-Dien-3-One and their morphological properties were examined (Kumar et al., 2016).
properties
IUPAC Name |
(1E,4E)-1,5-bis(5-bromofuran-2-yl)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-12-7-5-10(17-12)3-1-9(16)2-4-11-6-8-13(15)18-11/h1-8H/b3-1+,4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQVHZAPAULLU-ZPUQHVIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=CC(=O)C=CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/C(=O)/C=C/C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)
![2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2439961.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)
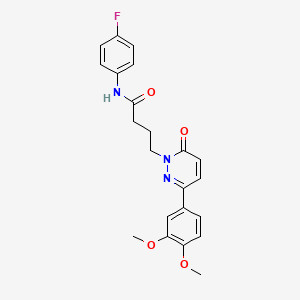
![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)
![[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol](/img/structure/B2439973.png)
![(NE)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methylidene]hydroxylamine](/img/structure/B2439974.png)
